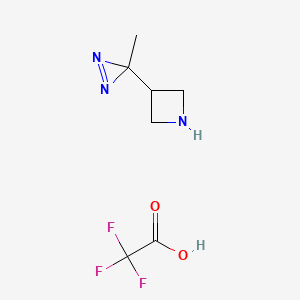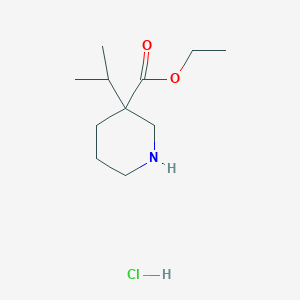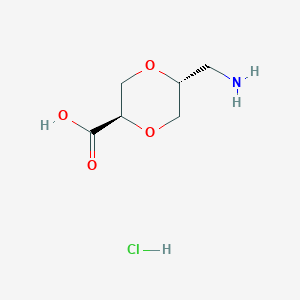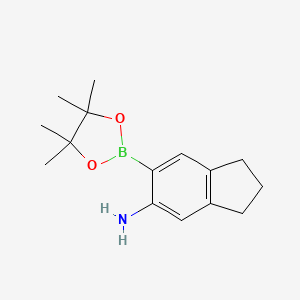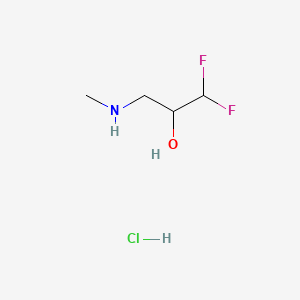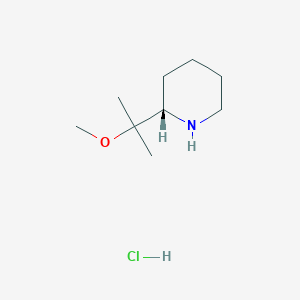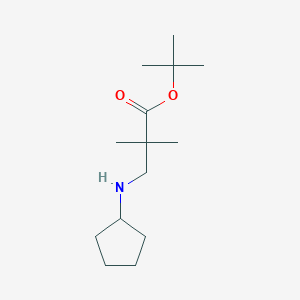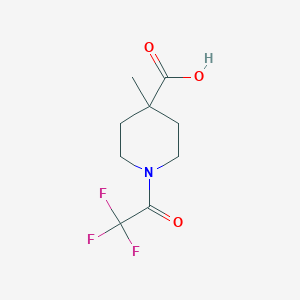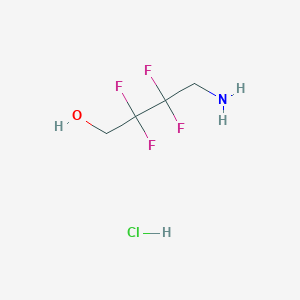
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride is a synthetic compound with the molecular formula C4H8ClF4NO and a molecular weight of 197.56 g/mol . This compound is characterized by the presence of four fluorine atoms, an amino group, and a hydroxyl group, making it a unique and versatile molecule in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride can be achieved through a series of chemical reactions involving 2,2,3,3-tetrafluorobutan-1-ol as the starting material. The synthetic pathway involves the following steps:
Dissolve 2,2,3,3-tetrafluorobutan-1-ol in hydrochloric acid: and add sodium nitrite to the solution.
Adjust the pH: to 8-9 by adding sodium hydroxide.
Add ammonium chloride: and heat the mixture to 60-70°C for 1 hour.
Cool the mixture: to room temperature and filter the precipitate.
Dissolve the precipitate: in water and add sodium bisulfite.
Adjust the pH: to 8-9 by adding sodium carbonate.
Add ethanol: and heat the mixture to reflux for 1 hour.
Cool the mixture: to room temperature, filter the precipitate, wash with water, and dry to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization from water or ethanol.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluorobutan-1-ol: The precursor in the synthesis of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride.
4-Amino-2,2,3,3-tetrafluorobutan-1-ol: The free base form without the hydrochloride salt.
Uniqueness
This compound is unique due to its combination of fluorine atoms, amino group, and hydroxyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C4H8ClF4NO |
|---|---|
Molecular Weight |
197.56 g/mol |
IUPAC Name |
4-amino-2,2,3,3-tetrafluorobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H7F4NO.ClH/c5-3(6,1-9)4(7,8)2-10;/h10H,1-2,9H2;1H |
InChI Key |
IIPWFNKFOVPOIK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CO)(F)F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


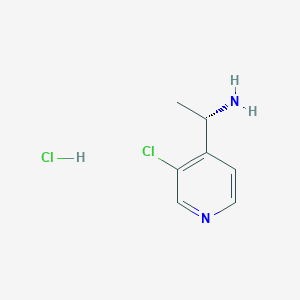
![[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13507579.png)
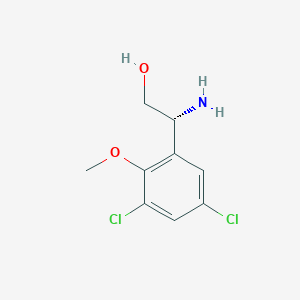
![6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile](/img/structure/B13507598.png)

